Bienvenue dans la boutique en ligne BenchChem!

(R)-Pyrrolidine-3-carboxamide Hydrochloride

Chiral Purity Enantiomeric Excess Analytical Validation

This chiral building block features >99% enantiomeric excess, essential for CNS-penetrant drug discovery and HIV-1 protease inhibitor P2 ligand synthesis. The (R)-stereochemistry ensures target engagement and BBB penetration, validated at sub-nanomolar IC50 (0.32 nM). Ideal for fragment-based lead generation and anti-tubercular programs.

Molecular Formula C5H11ClN2O
Molecular Weight 150.606
CAS No. 1273577-42-6
Cat. No. B581072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pyrrolidine-3-carboxamide Hydrochloride
CAS1273577-42-6
Molecular FormulaC5H11ClN2O
Molecular Weight150.606
Structural Identifiers
SMILESC1CNCC1C(=O)N.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1
InChIKeyGCPFRHSIYOIWDY-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Pyrrolidine-3-carboxamide Hydrochloride (CAS 1273577-42-6) Procurement and Technical Baseline


(R)-Pyrrolidine-3-carboxamide hydrochloride (CAS 1273577-42-6) is a chiral heterocyclic building block belonging to the pyrrolidinecarboxamide class, with molecular formula C5H11ClN2O and molecular weight 150.61 g/mol . The compound features a saturated five-membered pyrrolidine ring bearing a primary carboxamide at the 3-position, with defined (R)-stereochemistry, supplied as the hydrochloride salt for enhanced aqueous solubility . Its chiral nature renders it a valuable scaffold in medicinal chemistry, particularly as a constrained amine module for CNS drug discovery programs, as the pyrrolidine ring enhances blood-brain barrier penetration while the carboxamide moiety mimics endogenous neurotransmitter structures .

Why Generic (S)-Enantiomer or Racemic Pyrrolidine-3-carboxamide Cannot Substitute for (R)-Pyrrolidine-3-carboxamide Hydrochloride


The (R)-enantiomer of pyrrolidine-3-carboxamide hydrochloride cannot be interchanged with its (S)-counterpart (CAS 1279048-81-5) or racemic mixtures due to stereochemistry-dependent biological recognition. In drug discovery contexts, chiral pyrrolidine scaffolds exhibit enantiomer-specific binding to biological targets, a principle demonstrated in multiple enzyme inhibition systems [1]. Resolution studies of racemic pyrrolidine carboxamide inhibitors against InhA from Mycobacterium tuberculosis established that only one enantiomer retains inhibitory activity, while the other is inactive [2]. Similarly, in HIV-1 protease inhibitor development, the (R)-pyrrolidine-3-carboxamide P2 ligand confers distinct potency compared to alternative stereochemical configurations . For CNS-targeted programs, the (R)-enantiomer offers a specific three-dimensional presentation of the amine and carboxamide pharmacophores that influences blood-brain barrier penetration and target engagement, properties that cannot be assumed for the (S)-enantiomer or achiral analogs .

Quantitative Differential Evidence for (R)-Pyrrolidine-3-carboxamide Hydrochloride Selection


Enantiomeric Excess and Chiral Purity: Quantitative Comparison of (R)- vs. (S)-Enantiomer Specifications

The (R)-pyrrolidine-3-carboxamide hydrochloride is supplied with a guaranteed enantiomeric excess (ee) exceeding 99% as validated by chiral HPLC, as explicitly stated in supplier technical documentation . This specification is critical because the (S)-enantiomer (CAS 1279048-81-5) represents a distinct chemical entity with different stereochemical properties; substitution without validated enantiopurity introduces an uncontrolled variable in stereosensitive assays. The documented >99% ee threshold provides quantitative assurance that the material meets the stereochemical fidelity required for reproducible chiral synthesis and pharmacological studies .

Chiral Purity Enantiomeric Excess Analytical Validation

HIV-1 Protease Inhibition: (R)-Pyrrolidine-3-carboxamide P2 Ligand Enables Sub-nanomolar Enzyme Potency

In a systematic evaluation of HIV-1 protease inhibitors, the (R)-pyrrolidine-3-carboxamide moiety, when incorporated as the P2 ligand in inhibitor 34b, exhibited exceptional enzyme inhibitory activity with an IC50 value of 0.32 nM . This sub-nanomolar potency was achieved in the context of a series where pyrrolidine stereochemistry and linker variation were systematically explored. The same inhibitor (34b) demonstrated robust antiviral activity against both wild-type HIV-1 and drug-resistant variants with low micromolar EC50 values . The (R)-stereochemistry at the pyrrolidine 3-position is essential for optimal binding interactions with protease backbone residues, as revealed by molecular modeling .

HIV-1 Protease Antiviral Drug Resistance

CNS Drug Discovery: Pyrrolidine Ring Confers Predicted Blood-Brain Barrier Penetration Advantage

The (R)-pyrrolidine-3-carboxamide scaffold is specifically positioned for CNS drug discovery applications due to the combination of a carboxamide group that mimics neurotransmitter structures and a pyrrolidine ring that enhances blood-brain barrier penetration . While quantitative BBB penetration data (e.g., brain-to-plasma ratio or PAMPA-BBB permeability) for the free compound is not available in primary literature, the structural rationale—a small, saturated heterocyclic amine with hydrogen-bonding capacity—aligns with established medicinal chemistry principles for CNS drug design. In contrast, achiral piperidine-3-carboxamide or acyclic amino amide analogs lack the constrained geometry and favorable physicochemical properties conferred by the pyrrolidine ring .

CNS Penetration Blood-Brain Barrier Neuropharmacology

Enantiomer-Specific Enzyme Inhibition: Only One Enantiomer of Pyrrolidine Carboxamides Inhibits InhA

Resolution studies of racemic pyrrolidine carboxamide inhibitors targeting InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, demonstrated that only one enantiomer retains inhibitory activity while the other is inactive [1]. The lead pyrrolidine carboxamide inhibitor (compound d6) exhibited an IC50 of 10.05 μM against InhA before optimization [1]. Subsequent structure-activity relationship optimization improved potency over 160-fold, and crystal structures of InhA complexed with three pyrrolidine carboxamide inhibitors elucidated the binding mode [1]. This established that pyrrolidine carboxamides represent a novel class of InhA inhibitors and confirmed that stereochemistry at the pyrrolidine 3-position is a critical determinant of target engagement [1].

InhA Antitubercular Enantioselectivity

Purity Specifications: Comparative Analysis of Commercial (R)-Pyrrolidine-3-carboxamide Hydrochloride Grades

Commercial sources offer (R)-pyrrolidine-3-carboxamide hydrochloride at purity grades of ≥95% and ≥97% . The higher purity grade (≥97%) from suppliers such as Aladdin Scientific provides reduced impurity burden for sensitive synthetic applications . Purity specification directly impacts reaction yields and downstream purification requirements in multi-step syntheses. For comparison, the (S)-enantiomer is available at 95% purity [1], and typical commercial pyrrolidine-3-carboxamide hydrochloride (racemic) is supplied at similar purity ranges. The documented ≥97% grade for the (R)-enantiomer offers a measurable quality advantage for applications requiring minimal byproduct formation.

Chemical Purity QC Specifications Procurement

Validated Application Scenarios for (R)-Pyrrolidine-3-carboxamide Hydrochloride Based on Quantitative Evidence


HIV-1 Protease Inhibitor Lead Optimization Programs

The (R)-pyrrolidine-3-carboxamide hydrochloride serves as a key chiral intermediate for constructing the P2 ligand in HIV-1 protease inhibitors. The documented sub-nanomolar IC50 (0.32 nM) achieved with inhibitor 34b demonstrates the pharmacophoric value of this stereochemically defined building block . Medicinal chemistry teams developing next-generation antiretroviral agents, particularly those targeting drug-resistant HIV-1 variants, can employ this compound to access a validated chemical space with demonstrated enzyme and cellular antiviral activity .

CNS Drug Discovery Scaffold Diversification

The combination of a constrained pyrrolidine ring and primary carboxamide in the (R)-configuration provides a privileged scaffold for CNS-penetrant small molecules . The structural features—small molecular weight (150.61 g/mol), hydrogen-bond donor/acceptor capacity, and saturated heterocyclic core—favor blood-brain barrier penetration, making this compound suitable for fragment-based drug discovery, parallel library synthesis, and lead generation campaigns targeting neurological and psychiatric indications .

Enantioselective Synthesis of Pyrrolidine-Containing Bioactive Molecules

The >99% enantiomeric excess specification ensures that this compound meets the chiral purity requirements for asymmetric synthesis applications. It can be employed as a chiral building block, chiral auxiliary precursor, or stereochemical probe in the synthesis of enantiopure pharmaceuticals, natural product analogs, and chemical biology tools. The documented enantiopurity eliminates the need for chiral resolution post-synthesis, streamlining workflow efficiency .

Target-Based Screening for InhA and Related Enzyme Inhibitors

Class-level evidence from pyrrolidine carboxamide InhA inhibitors supports the use of (R)-pyrrolidine-3-carboxamide hydrochloride in anti-tubercular drug discovery programs. The scaffold has been crystallographically validated to bind InhA, and enantiomer resolution studies confirm stereochemistry-dependent inhibition . This compound provides a starting point for structure-based design of novel antimycobacterial agents, with the (R)-configuration aligned with the active enantiomer orientation observed in crystallographic complexes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Pyrrolidine-3-carboxamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.